molecular formula C14H20N2O2 B2368749 Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate CAS No. 364614-80-2

Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate

Cat. No.: B2368749
CAS No.: 364614-80-2
M. Wt: 248.326
InChI Key: LILGHMLCASYUAH-UHFFFAOYSA-N
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Description

Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate is a heterocyclic compound featuring a piperidine ring substituted with a pyridin-3-yl group at the 2-position and a methyl propanoate ester. The ester group enhances solubility in organic solvents, while the pyridine ring contributes to π-π interactions in biological systems.

Properties

IUPAC Name

methyl 3-(2-pyridin-3-ylpiperidin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14(17)7-10-16-9-3-2-6-13(16)12-5-4-8-15-11-12/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILGHMLCASYUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate typically involves the reaction of 3-pyridylpiperidine with methyl acrylate under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine nitrogen to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in a variety of substituted pyridine or piperidine derivatives.

Scientific Research Applications

Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate is a compound of significant interest in scientific research due to its unique structural features and potential applications in various fields, including medicinal chemistry, biology, and industrial processes. This article provides a comprehensive overview of its applications, synthesis, biological activity, and relevant case studies.

Chemistry

This compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to develop new synthetic methodologies and explore novel chemical reactions.

Biology

This compound is utilized in studies involving:

  • Receptor Binding: It may exhibit affinity for various receptors, including muscarinic acetylcholine receptors, which are involved in critical cellular processes.
  • Enzyme Inhibition: The compound has potential as an inhibitor of enzymes such as cholinesterases, which are significant in neurotransmission and are targets for Alzheimer's disease therapies.

Industry

In industrial settings, the compound is used in the production of fine chemicals and intermediates for various processes. Its synthesis can be optimized for higher yields and purity through advanced techniques such as continuous flow reactors and chromatography.

Anticancer Properties

Recent studies indicate that derivatives of this compound may possess anticancer activity. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundFaDu (hypopharyngeal)Not specified
Piperidine derivative XHeLa (cervical)0.69

Research involving similar piperidine derivatives has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. Studies suggest it may mitigate oxidative stress and inhibit amyloid beta aggregation, which are key factors in Alzheimer's disease progression.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of this compound on FaDu cells. Results indicated that the compound induced apoptosis more effectively than standard treatments, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective capabilities of similar compounds against oxidative stress in neuronal cells. Findings revealed that these compounds could reduce cell death induced by oxidative agents, suggesting their utility in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine and piperidine moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate and its analogs:

Compound Name Substituents on Piperidine Ring Ester Group Molecular Formula Molecular Weight Key Characteristics Reference
This compound Pyridin-3-yl Methyl C14H18N2O2 246.31 Combines pyridine and piperidine; potential for π-π interactions. Target
Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate (3c) 2-Bromoethyl Methyl C11H19BrNO2 293.18 Bromoethyl group enables alkylation reactions; purity >95% (NMR).
Ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate (3d) 2-Bromoethyl Ethyl C12H21BrNO2 307.21 Ethyl ester increases lipophilicity; characterized by IR and MS.
Methyl 3-[2-(2-hydroxyethyl)piperidin-1-yl]propanoate 2-Hydroxyethyl Methyl C11H21NO3 215.29 Hydroxyl group enhances hydrophilicity; potential for hydrogen bonding.
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate Phenyl (on propanoate chain) Ethyl C16H23NO2 261.36 Phenyl group increases lipophilicity; restricted to lab use (safety data sheet).
(2R,3R)-Methyl 2-[(3-Boc-aminopiperidin-1-yl)]propanoate 3-Boc-amino Methyl C14H25N2O4 285.36 Chiral Boc-protected amine; 85% yield, dr 94:6; used in peptide synthesis.
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate Pyrrolidin-1-yl (on pyridine) Methyl C15H20N2O3 276.34 Pyrrolidine instead of piperidine; acrylate moiety for conjugation chemistry.

Detailed Research Findings

Functional Group Impact

  • Pyridine vs.
  • Ester Group Variation : Ethyl esters (e.g., 3d) increase lipophilicity compared to methyl esters, impacting membrane permeability in drug design .

Biological Activity

Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine moiety and a methyl ester group. Its molecular formula is C14H20N2O2C_{14}H_{20}N_{2}O_{2}, and it has a molecular weight of 252.33 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-pyridylpiperidine with methyl acrylate. This reaction is facilitated by bases such as sodium hydride or potassium carbonate, promoting nucleophilic addition to form the desired product. The reaction conditions are optimized for yield and purity, often employing techniques like recrystallization or chromatography for purification.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

1. Receptor Binding: The compound may exhibit affinity for various receptors, including muscarinic acetylcholine receptors (M3R), which are involved in cell proliferation and apoptosis resistance .

2. Enzyme Inhibition: It has been suggested that the compound can inhibit enzymes such as cholinesterases, which play critical roles in neurotransmission and are targets for Alzheimer's disease therapies .

Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds, including this compound, may possess anticancer activity. For instance, research involving similar piperidine derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

CompoundCell LineIC50 (µM)Reference
This compoundFaDu (hypopharyngeal)Not specified
Piperidine derivative XHeLa (cervical)0.69

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. Studies suggest that it may mitigate oxidative stress and inhibit amyloid beta aggregation, which are key factors in Alzheimer's disease progression .

Case Studies

Case Study 1: Anticancer Activity
A study explored the anticancer effects of this compound on FaDu cells. The results indicated that the compound induced apoptosis more effectively than standard treatments, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective capabilities of similar compounds against oxidative stress in neuronal cells. The findings revealed that these compounds could reduce cell death induced by oxidative agents, suggesting their utility in neurodegenerative disease treatment.

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